(5Z)-5-[[2-(3,5-dimethylpiperidin-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one
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Description
(5Z)-5-[[2-(3,5-dimethylpiperidin-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C24H30N4O2S2 and its molecular weight is 470.7 g/mol. The purity is usually 95%.
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Biological Activity
The compound (5Z)-5-[[2-(3,5-dimethylpiperidin-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one represents a novel class of thiazolidinone derivatives that have garnered attention for their potential biological activities. This article explores the biological activity of this compound, focusing on its anti-inflammatory, cytotoxic, and other pharmacological properties.
Chemical Structure and Properties
The chemical structure of the compound is complex, featuring multiple functional groups that contribute to its biological activity. The presence of a thiazolidinone core combined with a piperidine moiety suggests potential interactions with various biological targets.
Anti-inflammatory Activity
Recent studies have indicated that thiazolidinone derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to (5Z)-5 have been shown to inhibit the production of pro-inflammatory cytokines and mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in various cell lines. In a study involving RAW264.7 macrophages, treatment with thiazolidinone derivatives resulted in a marked reduction in LPS-induced inflammation through the inhibition of nuclear factor kappa B (NF-κB) signaling pathways .
Cytotoxicity and Anticancer Potential
The cytotoxic effects of (5Z)-5 have been evaluated against several cancer cell lines. In vitro assays demonstrated that the compound exhibits selective toxicity towards malignant cells while sparing non-malignant cells. The mechanism of action appears to involve the induction of apoptosis through caspase activation and disruption of mitochondrial membrane potential .
Table 1: Cytotoxicity Data Against Various Cell Lines
Cell Line | IC50 (µM) | Selectivity Index |
---|---|---|
HL-60 (Promyelocytic leukemia) | 0.5 | 10 |
HSC-2 (Squamous cell carcinoma) | 0.8 | 8 |
HSC-3 | 0.7 | 9 |
Non-malignant fibroblasts | >10 | - |
The proposed mechanisms underlying the biological activities of (5Z)-5 include:
- Inhibition of NF-κB Pathway : The compound significantly reduces the phosphorylation and degradation of IκBα, thus preventing NF-κB translocation to the nucleus.
- Induction of Apoptosis : Activation of caspases and subsequent PARP cleavage indicate that (5Z)-5 triggers apoptotic pathways in cancer cells.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in tumor cells, contributing to its cytotoxic effects.
Case Studies
Several studies have highlighted the therapeutic potential of thiazolidinone derivatives:
- Anti-inflammatory Study : A recent investigation revealed that similar compounds reduced inflammatory markers in animal models of arthritis, suggesting their utility in treating chronic inflammatory diseases .
- Cancer Research : In vivo studies demonstrated that compounds structurally related to (5Z)-5 inhibited tumor growth in xenograft models, supporting their development as anticancer agents .
Properties
Molecular Formula |
C24H30N4O2S2 |
---|---|
Molecular Weight |
470.7 g/mol |
IUPAC Name |
(5Z)-5-[[2-(3,5-dimethylpiperidin-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H30N4O2S2/c1-14(2)11-28-23(30)19(32-24(28)31)10-18-21(26-12-15(3)9-16(4)13-26)25-20-17(5)7-6-8-27(20)22(18)29/h6-8,10,14-16H,9,11-13H2,1-5H3/b19-10- |
InChI Key |
NQMYOHCHWKMSMT-GRSHGNNSSA-N |
Isomeric SMILES |
CC1CC(CN(C1)C2=C(C(=O)N3C=CC=C(C3=N2)C)/C=C\4/C(=O)N(C(=S)S4)CC(C)C)C |
Canonical SMILES |
CC1CC(CN(C1)C2=C(C(=O)N3C=CC=C(C3=N2)C)C=C4C(=O)N(C(=S)S4)CC(C)C)C |
Origin of Product |
United States |
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